2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine
Description
2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine is a pyridine derivative featuring a fluorine substituent at the 2-position and a 2-(thiophen-2-yl)ethylamine group at the 4-position.
The compound’s synthesis likely follows routes similar to those reported for analogs, such as visible-light-promoted metal-free N-H insertions (yields: 39–50%) or column chromatography purification (hexane:EtOAc mixtures) .
Properties
Molecular Formula |
C11H11FN2S |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-fluoro-N-(2-thiophen-2-ylethyl)pyridin-4-amine |
InChI |
InChI=1S/C11H11FN2S/c12-11-8-9(3-5-14-11)13-6-4-10-2-1-7-15-10/h1-3,5,7-8H,4,6H2,(H,13,14) |
InChI Key |
OPLSGTFEEZZPSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCNC2=CC(=NC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine typically involves the following steps:
Formation of 2-thiopheneethylamine: This can be achieved by reacting thiophene with N,N-Dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde, which is then converted to 2-thiopheneacetaldehyde.
Coupling with 4-fluoropyridine: The 2-thiopheneethylamine is then coupled with 4-fluoropyridine under suitable conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
Key Compounds :
2-Chloro-N-(2-(thiophen-2-yl)ethyl)pyridin-4-amine ()
- Structural Difference : Chlorine replaces fluorine at the 2-position.
- Electronic Effects : Chlorine is less electronegative than fluorine, reducing electron-withdrawing effects. This may alter binding interactions with biological targets.
- Synthesis : Yield of 50% via metal-free N-H insertion .
- Physicochemical Properties : FT-IR shows peaks at 1689 cm⁻¹ (C=N) and 824 cm⁻¹ (C-S) .
2-Trifluoromethyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine () Structural Difference: Pyrimidine core instead of pyridine; trifluoromethyl group at the 6-position.
Table 1: Substituent Effects on Pyridine/Pyrimidine Derivatives
*Calculated based on similar analogs.
Thiophene Substituent Variations
Key Compounds :
- Structural Feature : Thiophen-2-yl ethylamine group linked to a tetrahydronaphthalene core.
- Pharmacological Role : Dopamine agonist used in Parkinson’s disease. The thiophene moiety contributes to receptor binding and selectivity .
N-Propyl-N-[2-(thiophen-2-yl)ethyl]tetrahydronaphthalen-2-amine ()
Table 2: Role of Thiophene in Pharmacologically Active Compounds
Core Heterocycle Modifications
Key Compounds :
N-(2-Fluorophenyl)pyrimidin-4-amine () Structural Feature: Pyrimidine core with fluorophenyl and aminomethyl groups. Crystal Structure: Intramolecular N–H⋯N hydrogen bonding stabilizes conformation; dihedral angles influence π-stacking .
Table 3: Impact of Heterocycle Choice
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
